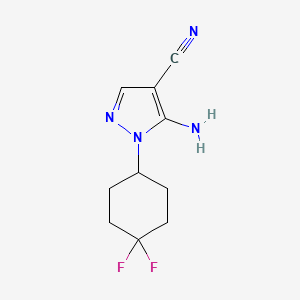

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(4,4-difluorocyclohexyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N4/c11-10(12)3-1-8(2-4-10)16-9(14)7(5-13)6-15-16/h6,8H,1-4,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYAZOGUWFIFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=C(C=N2)C#N)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183393 | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082745-53-6 | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082745-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

Introduction of the difluorocyclohexyl group: This step involves the reaction of the pyrazole intermediate with a difluorocyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Research has focused on synthesizing compounds similar to 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile to evaluate their efficacy against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazole ring could enhance cytotoxicity against breast cancer cells, suggesting a potential lead for drug development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. The compound has been tested for its ability to inhibit key inflammatory pathways, showing potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases. In vitro studies indicated a reduction in pro-inflammatory cytokine production when treated with this compound .

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its unique structure allows for the development of high-performance polymers with enhanced thermal stability and mechanical properties. Researchers have synthesized copolymers incorporating this compound, which exhibited improved resistance to thermal degradation compared to traditional polymers .

Nanomaterials

The compound's reactivity makes it suitable for use in the synthesis of nanomaterials. Studies have shown that incorporating pyrazole derivatives into nanostructures can enhance their electronic properties, making them ideal candidates for applications in sensors and electronic devices .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The derivatives were tested against various cancer cell lines, revealing that certain modifications led to increased potency against prostate cancer cells. The study concluded that this compound could serve as a lead structure for further development of targeted anticancer therapies .

Case Study 2: Polymer Development

A research group at a leading university investigated the use of this compound in developing thermally stable polymers. By polymerizing this compound with other monomers, they created materials that maintained structural integrity at higher temperatures compared to conventional polymers. The findings were published in Advanced Materials and highlighted the potential industrial applications of these new materials .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key differences in substituents, molecular weights, and properties among pyrazole-4-carbonitrile derivatives:

Crystallographic and Supramolecular Comparisons

- Target Compound: No crystal data available. Hypothetically, the 4,4-difluorocyclohexyl group may adopt a chair conformation, with fluorine atoms influencing intermolecular interactions via weak C–F⋯H bonds.

- 5-Amino-1-(2-Chloroethyl)-1H-pyrazole-4-carbonitrile: Exhibits N–H⋯N hydrogen bonds (R₂²(12) motif) and C–H⋯Cl interactions, forming 1D chains. The chloroethyl group’s flexibility allows diverse packing modes .

- Chlorophenyl/Fluorophenyl Derivatives : Aromatic substituents enable π–π stacking, absent in cyclohexyl analogs. The 4-fluorophenyl derivative’s para-fluorine may engage in C–F⋯π interactions .

Biological Activity

5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile (CAS No. 1082745-53-6) is a pyrazole derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique difluorocyclohexyl group, which may enhance its binding affinity to biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H12F2N4

- Molecular Weight : 226.23 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 405.2 ± 45.0 °C at 760 mmHg

- Flash Point : 198.9 ± 28.7 °C

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorocyclohexyl moiety enhances the compound's lipophilicity and stability, while the amino group can participate in hydrogen bonding, facilitating effective interactions with target proteins.

Enzyme Inhibition

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory effects on various enzymes related to cancer progression:

- FGFR Inhibition : A study highlighted the design and synthesis of pyrazole derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, showing promising nanomolar activity against FGFRs involved in different cancers . The compound's structural analogs demonstrated effective inhibition in biochemical assays.

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- Cell Proliferation Studies : In vitro studies revealed that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines, including lung and gastric cancer cells, with IC50 values ranging from 19 nM to 73 nM . These findings suggest potential therapeutic applications in oncology.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via hydrolysis of ester precursors using lithium hydroxide in aqueous ethanol under reflux, followed by acidification to isolate the product (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate hydrolysis ). Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature to enhance yields.

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular integrity. For instance, and NMR data (δ values) and HRMS m/z ratios are compared against theoretical predictions to verify purity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Solvent selection depends on solubility profiles. Polar aprotic solvents (e.g., ethyl acetate/cyclohexane mixtures) are often used for recrystallization. Flash chromatography with gradient elution (e.g., 0–35% ethyl acetate in cyclohexane) effectively removes impurities while preserving yield .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond lengths and angles (e.g., mean C–C bond length = 0.002–0.003 Å ). Complementary techniques include IR spectroscopy for functional group analysis (e.g., nitrile C≡N stretch at ~2242 cm ) and NMR for monitoring fluorinated substituents.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path search algorithms identify energy minima for intermediates, while Hammett parameters quantify electronic effects of the 4,4-difluorocyclohexyl group on reaction rates . Computational tools like Gaussian or ORCA are paired with experimental validation to refine synthetic routes.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts, XRD bond angles) are addressed via multi-technique validation. For instance, SCXRD-confirmed dihedral angles can clarify ambiguities in NMR peak assignments . Bayesian statistical analysis may also reconcile outliers in reaction yield datasets.

Q. How does the 4,4-difluorocyclohexyl substituent influence electronic and steric properties?

- Methodological Answer : The substituent’s electron-withdrawing fluorine atoms increase electrophilicity at the pyrazole ring, affecting reactivity in cross-coupling reactions. Steric effects are quantified using X-ray crystallography (e.g., torsion angles between the cyclohexyl group and pyrazole ring ). Comparative studies with non-fluorinated analogs reveal substituent-specific trends in bioavailability and binding affinity.

Q. What challenges arise in achieving regioselectivity during pyrazole ring functionalization?

- Methodological Answer : Regioselectivity is influenced by reaction conditions (e.g., catalyst choice, temperature). For example, palladium-catalyzed C–H activation may favor functionalization at the 3-position due to steric shielding from the difluorocyclohexyl group. Kinetic vs. thermodynamic control in nucleophilic substitution reactions must be evaluated using time-resolved LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.